molecular formula C12H15BrClN B8152848 1-(3-Bromo-5-chlorobenzyl)piperidine

1-(3-Bromo-5-chlorobenzyl)piperidine

Cat. No.: B8152848
M. Wt: 288.61 g/mol
InChI Key: UYPQFVVCWJHKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-chlorobenzyl)piperidine is a halogenated piperidine derivative characterized by a benzyl group substituted with bromine and chlorine at the 3- and 5-positions, respectively. The piperidine ring, a six-membered amine heterocycle, confers basicity and structural rigidity, while the halogenated benzyl moiety introduces steric bulk and lipophilicity. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine derivatives in targeting neurological receptors, enzymes, and ion channels .

Properties

IUPAC Name

1-[(3-bromo-5-chlorophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN/c13-11-6-10(7-12(14)8-11)9-15-4-2-1-3-5-15/h6-8H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPQFVVCWJHKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chlorobenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chlorobenzyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the piperidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted benzylpiperidines with various functional groups.

    Oxidation: Piperidones or other oxidized derivatives.

    Reduction: Dehalogenated benzylpiperidines or modified piperidine rings.

Scientific Research Applications

1-(3-Bromo-5-chlorobenzyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of receptor-ligand interactions and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of piperidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-(3-Bromo-5-chlorobenzyl)piperidine 3-Br, 5-Cl on benzyl C₁₂H₁₄BrClN ~288.61 High lipophilicity; potential CNS activity (inferred)
1-(3-Bromobenzoyl)piperidine 3-Br on benzoyl C₁₂H₁₄BrNO 268.15 Ketone group increases polarity; used in synthetic intermediates
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride 3-Br, 5-F on phenyl, HCl salt C₁₁H₁₂BrFNHCl ~292.5 Enhanced electronegativity; potential improved receptor binding
1-(4-Chlorophenyl)piperidine-2,6-dione 4-Cl on phenyl, dione structure C₁₁H₁₀ClNO₂ 231.66 Symmetrical structure; antimicrobial activity
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl chain C₁₅H₂₃N 217.35 Flexible alkyl chain; adapts to hydrophobic pockets in S1R ligands

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.